molecular formula C9H14O4 B1412281 (1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid CAS No. 202212-68-8

(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid

Cat. No. B1412281
M. Wt: 186.2 g/mol
InChI Key: IQIADELBDBDDAW-NTSWFWBYSA-N
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Description

“(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.2 g/mol . It’s available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis Techniques

  • Facile Synthesis and Resolution : This compound has been synthesized enantiomerically pure through HPLC resolution of a racemic precursor, demonstrating complete stereoselectivity and high efficiency in the cyclopropanation process, allowing for preparation on a multigram scale (Jiménez et al., 2001).

Structural and Molecular Analysis

  • Crystal and Molecular Structure : X-ray analysis has been used to determine the crystal structure of a derivative of this compound, revealing its Z-configuration and a disordered carboxylic group. This study also involved conformational analysis using molecular-mechanics method (Cetina et al., 2003).

Biological Activity and Application

  • Conformational Restriction in Bioactive Compounds : The cyclopropane ring in compounds like this has been used effectively to restrict the conformation of biologically active compounds, which can improve activity and investigate bioactive conformations (Kazuta et al., 2002).

Synthetic Applications

  • Diastereo- and Enantioselective Synthesis : This compound has been used in the enantiodivergent synthesis of protected methano amino acid analogs, demonstrating its utility in generating stereochemically complex structures (Frick et al., 2005).

  • Stereospecific Synthesis : Research has shown the potential for stereospecific synthesis of related compounds, which can be converted to protected amino acids (Koskinen & Muñoz, 1993).

  • Scalable Synthesis : A scalable synthesis method for similar compounds has been developed, highlighting the importance of controlling the stereoselectivity of cyclopropanation steps (Gan et al., 2013).

properties

IUPAC Name

(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-9(2,3)13-8(12)6-4-5(6)7(10)11/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIADELBDBDDAW-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid
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(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid
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(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid
Reactant of Route 6
(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid

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